molecular formula C3H9NNa2O7P2 B8802444 PAMIDRONATE DISODIUM

PAMIDRONATE DISODIUM

Cat. No.: B8802444
M. Wt: 279.03 g/mol
InChI Key: CEYUIFJWVHOCPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pamidronate disodium, a second-generation bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption. It is clinically used to manage hypercalcemia of malignancy, osteolytic bone metastases, and osteoporosis . Its mechanism involves binding to hydroxyapatite crystals in bone, disrupting osteoclast activity, and inducing apoptosis in these cells . Additionally, this compound modulates inflammatory pathways by stimulating nitric oxide (NO) release and reducing myeloperoxidase (MPO) activity in polymorphonuclear leukocytes, which may protect against bone degradation during inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt typically involves the reaction of 3-aminopropylphosphonic acid with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acid-Base Reactivity

The compound exhibits pH-dependent solubility due to its phosphonate and amino groups:

Solubility Profile ( ):

SolventSolubilitypH
Water28 mg/mL6.0–7.0
2N NaOHSoluble>10
0.1N HClSparingly soluble~1

Reactions :

  • In acidic conditions (e.g., 0.1N HCl), partial protonation of phosphonate groups occurs.

  • In alkaline solutions (e.g., 2N NaOH), full deprotonation stabilizes the disodium form.

Chelation with Calcium Phosphate

This compound binds avidly to hydroxyapatite (Ca10(PO4)6(OH)2\text{Ca}_{10}(\text{PO}_4)_6(\text{OH})_2) in bone through ionic interactions:

Mechanism ( ):

  • Phosphonate groups (PO32-\text{PO}_3^{2-}) chelate Ca2+\text{Ca}^{2+} ions on hydroxyapatite surfaces.

  • Adsorption inhibits crystal dissolution, reducing osteoclast-mediated bone resorption.

Affinity Data :

  • Bone uptake occurs preferentially in areas of high turnover, with a terminal elimination half-life of ~300 days .

Stability and Degradation

Thermal Stability ( ):

  • Decomposes above 300°C.

  • Hygroscopic; requires storage at 2–8°C in lyophilized form.

pH Stability ( ):

  • Stable in solutions with pH 6.0–7.0.

  • Degrades in strongly acidic/basic conditions due to hydrolysis of phosphonate bonds.

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

DerivativeRelative Potency vs. PamidronateKey ChangeSource
Alendronate10×Extended N-alkyl chain
Ibandronate100×N-pentyl substitution

Analytical Characterization

Key Techniques :

  • X-ray Diffraction : Confirms amorphous structure in lyophilized form .

  • UV-Vis Spectroscopy : No absorbance in visible range, confirming purity .

Scientific Research Applications

Treatment of Osteolytic Bone Metastases

Pamidronate disodium is indicated for the management of osteolytic lesions associated with:

  • Breast Cancer : It is used alongside chemotherapy to mitigate bone damage and prevent skeletal-related events (SREs) such as fractures and spinal cord compression .
  • Multiple Myeloma : The drug helps manage bone pain and reduces complications associated with bone metastases .

Clinical Findings

A study indicated that pamidronate significantly reduced the incidence of SREs compared to placebo (24% vs. 41%) and prolonged time to first SRE occurrence . Furthermore, patients receiving pamidronate reported lower pain scores and improved quality of life.

Management of Hypercalcemia

Pamidronate is effective in treating moderate to severe hypercalcemia associated with malignancies. It is administered with adequate hydration to enhance renal clearance and prevent nephrotoxicity .

Case Study

In a clinical trial involving patients with hypercalcemia due to malignancy, pamidronate demonstrated a significant reduction in serum calcium levels within 48 hours post-administration, showcasing its rapid action in acute settings .

Paget's Disease

The drug is also indicated for Paget's disease of bone, characterized by abnormal bone remodeling. Pamidronate has been shown to reduce serum alkaline phosphatase levels and urinary hydroxyproline, markers indicative of bone turnover .

Evidence from Trials

In trials assessing its efficacy in Paget's disease, patients treated with pamidronate exhibited a ≥50% reduction in biochemical markers in a significant proportion of cases (≥80% for at least 30% reduction) after treatment .

Adverse Effects and Considerations

While pamidronate is generally well-tolerated, potential adverse effects include:

  • Electrolyte imbalances such as hypocalcemia (3.3% incidence) and hypophosphatemia (1.7% incidence) .
  • Renal toxicity has been noted, particularly in patients with pre-existing renal impairment; thus, hydration is crucial during treatment .

Comparative Effectiveness

Pamidronate has been compared with other bisphosphonates like etidronate. A study found that a single infusion of pamidronate was more effective than multiple doses of etidronate in treating conditions such as Paget's disease .

Mechanism of Action

The primary mechanism of action of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt involves the inhibition of bone resorption. The compound adsorbs to calcium phosphate crystals in bone, blocking the dissolution of this mineral component. It also inhibits the activity of osteoclasts, the cells responsible for bone resorption . This dual action helps maintain bone density and strength.

Comparison with Similar Compounds

Pamidronate Disodium vs. Etidronate Disodium (First-Generation Bisphosphonate)

Efficacy in Hypercalcemia of Malignancy :

  • This compound demonstrated superior efficacy over etidronate disodium in a multicenter, double-blind trial. Pamidronate achieved sustained normalization of serum calcium levels in 70% of patients compared to 30% with etidronate .
  • Dosage and Administration: Pamidronate is administered via intravenous infusion (60–90 mg over 2–24 hours), whereas etidronate requires prolonged dosing (7.5 mg/kg/day for 3–7 days) with lower potency .

This compound vs. Zoledronic Acid (Third-Generation Bisphosphonate)

Efficacy in Skeletal Metastases :

  • A phase III trial compared zoledronic acid (4 mg, 15-minute infusion) and This compound (90 mg, 2-hour infusion) in 1,648 patients with breast cancer or multiple myeloma. Both drugs showed equivalent efficacy in reducing skeletal-related events (SREs), with median time to first SRE ≈1 year .
  • Zoledronic acid had a marginally lower skeletal morbidity rate (1.43 vs. 1.64 events/year) and reduced radiation therapy needs in breast cancer patients .

This compound vs. Incardronate Disodium

Efficacy in Bone Metastasis Pain :

Cost and Accessibility

  • This compound Omega, a generic formulation, was rejected from the Alberta Drug Benefit List due to lack of cost advantage over existing options like Aredia (innovator brand) .
  • Zoledronic acid is more expensive per dose but reduces hospitalization costs due to shorter infusion times .

Q & A

Basic Research Questions

Q. How can I design a clinical study to evaluate pamidronate disodium’s efficacy in osteoporosis management?

  • Methodological Approach : Use the PICO framework to structure your research question:

  • P (Population): Define the patient cohort (e.g., postmenopausal women with osteoporosis).
  • I (Intervention): Specify this compound dosage and administration route (e.g., 90 mg IV infusion).
  • C (Comparison): Compare with placebo or alternative bisphosphonates (e.g., zoledronic acid).
  • O (Outcome): Measure bone mineral density (BMD) changes or fracture incidence over a defined T (Time) (e.g., 12–24 months).
  • Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What strategies optimize literature searches for this compound’s pharmacological mechanisms?

  • Methodological Approach : Employ aggregated search techniques to integrate data from preclinical studies, clinical trials, and molecular biology databases (e.g., PubMed, SciFinder). Use Boolean operators (e.g., "pamidronate AND calcium homeostasis") and filter for review articles to identify mechanistic consensus or gaps .

Q. How should I collect and validate biochemical data in this compound studies?

  • Methodological Approach : For calcium concentration assays, use atomic absorption spectroscopy or fluorometric kits, ensuring calibration with certified reference materials. Cross-validate findings using orthogonal methods (e.g., ion-selective electrodes) and document protocols for reproducibility .

Advanced Research Questions

Q. How can contradictory findings on pamidronate’s modulation of nitric oxide (NO) be resolved?

  • Methodological Approach : Replicate experiments under standardized conditions (e.g., cell type, pamidronate concentration, incubation time). Use dose-response curves to identify threshold effects and knockdown models (e.g., siRNA targeting NO synthase) to isolate pathways. Compare results with structurally analogous bisphosphonates to distinguish class-wide vs. compound-specific effects .

Q. What experimental designs mitigate variability in pamidronate’s anti-resorptive effects across in vivo models?

  • Methodological Approach : Standardize animal models (e.g., ovariectomized rats vs. transgenic mice) and control for confounding factors (e.g., diet, baseline BMD). Use micro-CT imaging to quantify trabecular bone volume and histomorphometry to assess osteoclast activity. Apply mixed-effects statistical models to account for inter-subject variability .

Q. How can I integrate multi-omics data to elucidate pamidronate’s off-target effects?

  • Methodological Approach : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets from pamidronate-treated cell lines. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify dysregulated networks (e.g., apoptosis, oxidative stress). Validate hypotheses with CRISPR-edited cell lines .

Q. Methodological Guidance

Q. How do I address ethical considerations in this compound trials involving vulnerable populations?

  • Methodological Approach : Submit protocols to an Institutional Review Board (IRB) with detailed risk-benefit analyses. For pediatric or renal-impaired cohorts, justify inclusion criteria using pharmacokinetic data (e.g., reduced glomerular filtration rate adjustments). Include data safety monitoring boards (DSMBs) for interim analyses .

Q. What statistical methods are appropriate for analyzing time-dependent outcomes in pamidronate studies?

  • Methodological Approach : For longitudinal BMD data, use linear mixed models (LMMs) to handle repeated measures. For survival outcomes (e.g., fracture-free intervals), apply Cox proportional hazards models . Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. Data Management and Reproducibility

Q. How should I archive and share raw data from this compound experiments?

  • Methodological Approach : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in repositories like Figshare or Zenodo with detailed metadata (e.g., experimental conditions, instrument settings). Include code for statistical analyses (e.g., R/Python scripts) to enable replication .

Q. What steps ensure reproducibility in pamidronate’s in vitro cytotoxicity assays?

  • Methodological Approach : Adhere to MIAME guidelines for cell culture conditions (e.g., passage number, media composition). Use internal controls (e.g., untreated cells, reference cytotoxic agents) in each assay plate. Publish full protocols on platforms like protocols.io .

Properties

Molecular Formula

C3H9NNa2O7P2

Molecular Weight

279.03 g/mol

IUPAC Name

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid

InChI

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2

InChI Key

CEYUIFJWVHOCPP-UHFFFAOYSA-L

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.35 g of 3-amino-1-hydroxypropane-1,1-diphosphonic acid are suspended in 100 ml of water and, while stirring, 1N sodium hydroxide solution (approximately 20.0 ml) is added dropwise until neutralisation is complete (pH=7.4). The whole is concentrated to dryness by evaporation under reduced pressure at 60°-70° and dried under reduced pressure (approximately 20 mbar) until the weight is constant. Disodium 3-amino-1-hydroxypropane-1,1-diphosphonate is obtained in the form of an amorphous product that is deliquescent in air and that according to Karl Fischer titration contains approximately 12.9% by weight of water.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

70.0 kg of 3-amino-1-hydroxypropane-1,1-diphosphonic acid are suspended while stirring in 140 liters of demineralised water. The suspension is heated to 65°-70° and 59.9 liters (79.5 kg) of 30% aqueous sodium hydroxide solution are added at such a rate that the temperature of the reaction mixture rises to approximately 85° with the formation of a clear solution. The pH value of the solution should be between 7.2 and 7.5. It can be finely adjusted if necessary by the addition of small amounts of 30% sodium hydroxide solution or of 3-amino-1-hydroxypropane-1,1-diphosphonic acid. The solution is cleared by filtering through a filter that is coated with a small quantity of diatomaceous earth and has been preheated to 75°-80° into a vessel preheated to the same temperature. The solution is inoculated, and, while stirring, cooled in the course of 2 hours to 20°-25°, 70 liters of 96% ethanol are added in the course of a further 2 hours while stirring, the mixture is then cooled to 0°-5° in the course of 1 hour and the reaction is completed by stirring at this temperature for at least 1 hour. The mother liquor is then centrifuged off and the residue is washed in portions with a mixture of 25 liters of ethanol and 45 liters of demineralised water. The whole is centrifuged thoroughly and dried in a vacuum cabinet at 35°-40° until the weight is constant (approximately 24 hours). Disodium 3-amino-1-hydroxypropane-1,1-diphosphonate is obtained in the novel crystal form containing water of crystallisation (modification E), the IR spectrum of which is identical to that of the product obtained according to Example 1.
Quantity
70 kg
Type
reactant
Reaction Step One
Quantity
59.9 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
140 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.